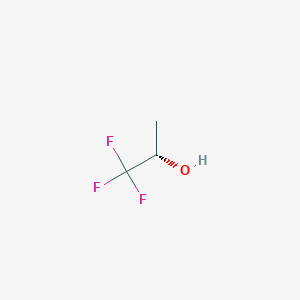

(S)-1,1,1-Trifluoro-2-propanol

描述

Significance of Chiral Fluorinated Alcohols in Contemporary Chemical Research

Chiral fluorinated alcohols represent a privileged class of molecules in modern chemistry, particularly in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. uva.es The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net The trifluoromethyl (-CF3) group, in particular, can enhance metabolic stability, increase lipophilicity, and modify the binding affinity of a molecule to its biological target. researchgate.netresearchgate.net

When a fluorine-containing group is positioned on or near a stereogenic center, as in chiral alcohols, it introduces a level of three-dimensional specificity that is crucial for biological activity. It is well-established in medicinal chemistry that the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. acs.org Therefore, the ability to synthesize enantiomerically pure compounds is paramount.

Chiral fluorinated alcohols like (S)-1,1,1-trifluoro-2-propanol serve as versatile chiral building blocks. researchgate.net They allow for the construction of more complex molecules with a defined stereochemistry and the beneficial properties imparted by fluorine. mdpi.comnih.gov The development of asymmetric synthesis methods to access these alcohols has been a major focus of research, enabling the creation of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. acs.orgscispace.com Optically active α-fluoroalkyl substituted alcohols are key structural motifs in a wide range of pharmaceutically active compounds. researchgate.net

Historical Context and Evolution of Research on this compound

The journey to produce enantiomerically pure this compound has been marked by significant advancements in synthetic methodology, driven by its importance as an intermediate for medicines and agrichemicals. google.comchemicalbook.com Early research explored biocatalytic methods, a common strategy for asymmetric synthesis. For instance, studies demonstrated the reduction of the precursor, 1,1,1-trifluoroacetone (B105887), using commercially available dried baker's yeast, which could produce this compound with optical purities ranging from approximately 80% to over 90% enantiomeric excess (ee). google.com

While these early biological methods were foundational, the demand for higher enantiomeric purity for applications such as active pharmaceutical ingredients (APIs) spurred further innovation. google.com Research evolved towards more selective and efficient approaches:

Advanced Biocatalysis: The focus shifted from common baker's yeast to specifically selected or engineered systems. Studies identified particular microorganisms, such as Hansenula polymorpha (also known as Ogataea polymorpha), Candida parapsilosis, and Saccharomyces bayanus, capable of reducing 1,1,1-trifluoroacetone to the (S)-alcohol with very high optical purity (often ≥98% ee) and in high yield. google.comnih.gov This approach is economically and industrially convenient because it can be performed with whole cells under mild conditions, avoiding the need for expensive catalysts or isolated enzymes. google.com Further research delved into isolating the specific enzymes responsible, such as carbonyl reductases and alcohol dehydrogenases, from these organisms to develop highly controlled enzymatic reactions. google.comnih.govresearchgate.net For example, two different carbonyl reductases were identified in Ogataea polymorpha, with one (OpCRD-A) showing high selectivity for producing the (S)-enantiomer. nih.gov

Asymmetric Chemical Catalysis: A parallel and highly successful avenue of research has been the development of asymmetric hydrogenation using transition metal catalysts. google.com This area has seen the creation of sophisticated ruthenium-based catalysts, often composed of a ruthenium center, a chiral diphosphine ligand, and a chiral diamine. google.comgoogle.com These catalytic systems have proven highly effective for the large-scale asymmetric hydrogenation of 1,1,1-trifluoroacetone, delivering this compound with high enantiomeric excess (>95% ee) and chemical purity. googleapis.com The development of these methods was critical, as the enantiomeric purity of this compound often cannot be easily enriched later in a synthetic sequence, making its initial high purity essential for producing isomerically pure APIs, particularly those for treating neurological and neuropsychiatric disorders. google.com

This evolution from early yeast reductions to highly specialized biocatalytic and chemocatalytic systems highlights the compound's enduring importance and the sophisticated chemical research it has inspired.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~81-82 °C |

| Density | ~1.23-1.26 g/cm³ at 20-25°C |

| CAS Number | 3539-97-7 |

Note: Exact values for boiling point and density can vary slightly between sources.

Table 2: Comparison of Selected Synthesis Methods for this compound

| Method | Catalyst / Microorganism | Key Features | Typical Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-phosphine complex (e.g., Ru(Cl)₂(diphosphine)(diamine)) | High efficiency, suitable for large-scale production, requires specialized catalysts. | >95% | google.comgoogleapis.com |

| Microbial Reduction | Hansenula polymorpha (NBRC0799) | Whole-cell biocatalysis, mild reaction conditions, high selectivity. | ≥98% | google.comnih.gov |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) / Carbonyl Reductases (e.g., from Ogataea polymorpha) | Uses isolated or recombinant enzymes, allows for controlled conditions. | High (>99%) | google.comnih.govresearchgate.net |

| Yeast Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Early biocatalytic method, readily available biocatalyst. | ~80-99% | google.com |

Structure

3D Structure

属性

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1,1,1 Trifluoro 2 Propanol

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation of the prochiral ketone 1,1,1-trifluoroacetone (B105887) stands out as a primary method for producing (S)-1,1,1-Trifluoro-2-propanol. wikipedia.org This approach utilizes chiral transition metal catalysts to achieve high enantioselectivity.

Chiral Ruthenium (Ru) Catalysts in Enantioselective Reduction

Chiral ruthenium (Ru) complexes have proven to be highly effective for the enantioselective reduction of 1,1,1-trifluoroacetone. google.com Catalysts of the type RuCl(S,S)-Tsdpen and related complexes with chiral diphosphine and diamine ligands are particularly noteworthy. kanto.co.jp For instance, the use of RuCl(S,S)-Tsdpen has been shown to be effective in the reduction of 1,1,1-trifluoroacetone. kanto.co.jp Similarly, complexes like [RuCl2((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] have been employed, achieving high enantiomeric excess (ee). google.com These reactions are typically performed under hydrogen pressure in the presence of a weak base. google.com The choice of the arene ligand, diamine ligand, and the sulfonyl group in these catalysts can be tuned to optimize reactivity and enantioselectivity for specific substrates. kanto.co.jp

Mechanism and Stereocontrol in Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

The mechanism of asymmetric hydrogenation of ketones with Ru(II)-diphosphine-diamine catalysts is proposed to proceed through a concerted, six-membered transition state. nih.gov The catalyst precursor is activated to a cationic species which then reacts with hydrogen to form an active RuH2 complex. nih.gov This active species coordinates with the ketone, and the hydride is transferred to the carbonyl carbon, leading to the formation of the chiral alcohol.

Stereocontrol is dictated by the specific chirality of the diphosphine and diamine ligands, which create a chiral environment around the metal center. nih.gov The substrate approaches the catalyst in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer. For the hydrogenation of 1,1,1-trifluoroacetone, the electronic properties and steric bulk of the trifluoromethyl group play a crucial role in the orientation of the substrate in the catalyst's chiral pocket, thereby influencing the stereochemical outcome. The differentiation between the trifluoromethyl group and the methyl group of the ketone is key to achieving high enantioselectivity.

Ligand Design and Catalyst Optimization for Enhanced Enantioselectivity

The design and optimization of chiral ligands are central to achieving high enantioselectivity in the hydrogenation of 1,1,1-trifluoroacetone. The modification of the electronic and steric properties of diphosphine and diamine ligands in Ru catalysts can significantly impact their performance. For example, the use of bulky substituents on the phosphine (B1218219) ligands, such as in (S)-3,5-tBu-MeOBIPHEP, can enhance enantioselectivity. google.com

Furthermore, the choice of the counterion and additives can also influence the catalytic activity and selectivity. For instance, the use of a weak base like sodium formate (B1220265) and the addition of water or the product alcohol itself have been shown to have a beneficial effect on the reaction rate and selectivity in some systems. google.com The development of catalysts that are active in the absence of a strong base is particularly important for base-sensitive substrates like 1,1,1-trifluoroacetone to prevent side reactions such as aldol (B89426) condensation. google.comgoogle.com

Table 1: Performance of Chiral Ru Catalysts in the Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone This table is interactive. Users can sort and filter the data.

| Catalyst | Ligands | Base/Additive | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| RuCl(S,S)-Tsdpen | (S,S)-Tsdpen, mesitylene | Not specified | High | kanto.co.jp |

| [RuCl2((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] | (S)-3,5-tBu-MeOBIPHEP, (R,R)-DPEN | Sodium formate, water | Up to 97 | google.com |

| Ru(OTf)(S,S)-TsDpen | (S,S)-TsDpen, p-cymene | Not specified | High for related ketones | nih.gov |

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative to chemical catalysis for the production of enantiomerically pure this compound. chemicalbook.comgoogle.com This approach utilizes whole microorganisms or isolated enzymes to catalyze the enantioselective reduction of 1,1,1-trifluoroacetone. google.com

Enantioselective Reduction via Microorganisms (e.g., Ogataea polymorpha, Yamadazyma farinosa)

Whole-cell biocatalysis using various microorganisms has been successfully employed for the synthesis of this compound. The yeast Ogataea polymorpha (also known as Hansenula polymorpha) is a notable example, capable of reducing 1,1,1-trifluoroacetone to the (S)-alcohol with high enantioselectivity. nih.govepo.org Studies have identified carbonyl reductases within O. polymorpha that are responsible for this transformation. nih.govlookchem.comresearchgate.net Another yeast, Yamadazyma farinosa, has also been utilized for the stereoselective reduction of related trifluoromethyl ketones, demonstrating the potential of this species in asymmetric synthesis. oup.comresearchgate.net Commercially available baker's yeast has also been shown to reduce 1,1,1-trifluoroacetone, yielding this compound with high enantiomeric excess. google.com

The reaction is typically carried out by incubating the microorganism with 1,1,1-trifluoroacetone in a suitable medium. The process often relies on the microorganism's own dehydrogenases and cofactors, with an external energy source like glucose sometimes added to facilitate cofactor regeneration. google.com

Enzyme-Catalyzed Transformations (e.g., Alcohol Dehydrogenases, Carbonyl Reductases)

The use of isolated enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs), offers a more controlled approach to the biocatalytic reduction of 1,1,1-trifluoroacetone. google.comgoogle.com These enzymes, which can be used in their native form or as recombinant proteins expressed in hosts like E. coli, catalyze the transfer of a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group of the substrate. google.commdpi.com

For example, alcohol dehydrogenases from various sources have been shown to produce this compound with high enantiomeric excess. google.com In Ogataea polymorpha, two distinct carbonyl reductases, OpCRD-A and OpCRD-B, have been identified. nih.gov While both enzymes can reduce a wide range of ketones, OpCRD-A specifically produces this compound, whereas OpCRD-B preferentially forms the (R)-enantiomer. nih.gov This highlights the importance of selecting the appropriate enzyme for achieving the desired stereochemical outcome. When using isolated enzymes, an external system for cofactor regeneration, such as the use of glucose and glucose dehydrogenase, is often necessary. mdpi.comrsc.org

Table 2: Biocatalytic Synthesis of this compound This table is interactive. Users can sort and filter the data.

| Biocatalyst | Type | Substrate | Product | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Ogataea polymorpha | Whole cell | 1,1,1-Trifluoroacetone | This compound | High | nih.govepo.org |

| Yamadazyma farinosa | Whole cell | (S)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanone | (Rc,Ss)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanol | >99 | oup.com |

| Baker's Yeast | Whole cell | 1,1,1-Trifluoroacetone | This compound | 93-99 | google.com |

| Alcohol Dehydrogenase (ADH) | Isolated enzyme | 1,1,1-Trifluoroacetone | This compound | High (e.g., >99) | google.com |

| Carbonyl Reductase (OpCRD-A from O. polymorpha) | Isolated enzyme | 1,1,1-Trifluoroacetone | This compound | High | nih.gov |

Coenzyme Regeneration Strategies in Biocatalytic Processes

The biocatalytic reduction of 1,1,1-trifluoroacetone to this compound is a highly efficient method for producing the enantiomerically pure alcohol. google.com This process relies on oxidoreductases, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, which require stoichiometric amounts of nicotinamide (B372718) coenzymes, typically NADPH or NADH. nih.govresearchgate.net The high cost of these coenzymes necessitates their in situ regeneration for the process to be economically viable. researchgate.net

Several strategies have been developed to address this challenge:

Substrate-Coupled Regeneration: This is a widely used and straightforward approach where a low-cost, sacrificial alcohol, such as 2-propanol, is added to the reaction mixture. asm.orgasm.org The same enzyme that reduces the target ketone also oxidizes the sacrificial alcohol, regenerating the coenzyme in the process. asm.org For instance, Leifsonia sp. S749 alcohol dehydrogenase (LSADH) effectively reduces phenyl trifluoromethyl ketone to (S)-1-phenyl-2,2,2-trifluoroethanol with >99% enantiomeric excess (e.e.) using 2-propanol for NADH regeneration. asm.org Similarly, a thermostable ADH from Thermus sp. ATN1 (TADH) has been shown to be a versatile biocatalyst for this purpose. asm.org

Enzyme-Coupled Regeneration: This method employs a second enzyme and a corresponding substrate to regenerate the cofactor. A common system pairs the primary reductase with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes glucose to D-gluconate while reducing NADP+ to NADPH. nih.govasm.org This approach has been successfully used in the synthesis of chiral alcohols, achieving high total turnover numbers (TTN) for the cofactor. asm.orgnih.govjlu.edu.cn For example, coupling permeabilized cells of Bacillus pumilus containing an NADPH-dependent ketoreductase with recombinant E. coli expressing GDH resulted in a TTN of 4,200 for NADPH in the reduction of ethyl 3-keto-4,4,4-trifluorobutyrate. asm.org

Whole-Cell Biocatalysis: Utilizing whole microorganisms offers a cost-effective solution as they possess the inherent enzymatic machinery for coenzyme regeneration. google.comresearchgate.net Specific strains of microorganisms, such as Hansenula polymorpha and Pichia anomala, can reduce 1,1,1-trifluoroacetone to this compound with high optical purity, regenerating the necessary coenzymes internally, often using glucose as a substrate. google.com This strategy avoids the need to add external coenzymes. google.com

Photochemical and Electrochemical Regeneration: Emerging strategies involve the use of light or electricity to drive coenzyme regeneration. researchgate.netnih.gov Photochemical systems can utilize photosensitizers to regenerate NADPH. nih.gov These methods are considered green and sustainable alternatives. researchgate.net

The choice of regeneration system depends on factors such as the specific enzyme, substrate, and desired reaction conditions. The development of efficient cofactor regeneration systems is crucial for the industrial-scale production of this compound. researchgate.net

Novel Synthetic Strategies and Transformations

Beyond biocatalysis, novel chemical strategies offer alternative pathways to this compound and its derivatives.

Ring-Opening Reactions of Chiral Trifluoroepoxypropane Derivatives

The nucleophilic ring-opening of epoxides is a fundamental transformation in organic synthesis for creating functionalized molecules. rsc.org In the context of producing trifluoromethylated chiral alcohols, the ring-opening of chiral 2-(trifluoromethyl)oxirane (B1348523) serves as a key strategy. The presence of the electron-withdrawing trifluoromethyl group significantly influences the regioselectivity of the reaction, typically directing the nucleophilic attack to the carbon atom not bearing the CF3 group. beilstein-journals.org

The reaction is highly regioselective, with nucleophiles preferentially attacking the less-hindered carbon of the epoxide ring. cas.cn Various nucleophiles, including amines and thiols, can be employed to open the epoxide ring, leading to a range of β-substituted trifluoromethylated alcohols. The stereochemistry of the starting epoxide is retained in the product, making this a valuable method for accessing enantiomerically pure compounds.

For example, the reaction of a chiral 2-(trifluoromethyl)oxirane with a nucleophile will yield the corresponding (S)- or (R)-1,1,1-trifluoro-2-propanol derivative, depending on the stereochemistry of the starting epoxide. The use of Lewis acids can catalyze the reaction and, in some cases, control the regioselectivity. rsc.org

One-Pot Syntheses of Functionalized this compound Derivatives

One-pot, multi-component reactions represent an efficient and atom-economical approach to synthesizing complex molecules from simple precursors. researchgate.netijcce.ac.ir Several one-pot methodologies have been developed for the synthesis of functionalized this compound derivatives.

One such example is the (N-isocyanimino)triphenylphosphorane-mediated reaction between 1,1,1-trifluoroacetone, an aromatic carboxylic acid, and the phosphorane reagent. researchgate.net This reaction proceeds at room temperature under neutral conditions to afford sterically hindered 1,1,1-trifluoro-2-(5-aryl-1,3,4-oxadiazol-2-yl)-2-propanol derivatives in high yields. researchgate.net

Green Chemistry Principles in the Production of this compound

The production of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. gctlc.orgunibo.it

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: The use of catalytic reagents, both chemical and biological, is superior to stoichiometric reagents as it minimizes waste. acs.org Biocatalytic methods using enzymes or whole cells are particularly advantageous in this regard. acs.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot and tandem reactions often exhibit high atom economy. dtu.dk

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or solvent-free systems. core.ac.uk Biocatalytic reactions are often performed in aqueous media under mild conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often the case in biocatalysis, reduces energy consumption.

Reduction of Derivatives: Biocatalytic methods can obviate the need for protecting groups, thus simplifying the synthetic route and reducing waste. acs.org

The application of these principles not only leads to more environmentally friendly processes but can also result in increased efficiency and cost-effectiveness. core.ac.uk The shift towards green and sustainable synthesis is a significant trend in the modern chemical industry. ucl.ac.uk

Elucidating Reaction Mechanisms and Reactivity Profiles of S 1,1,1 Trifluoro 2 Propanol

Mechanistic Studies of Oxidation Reactions

The oxidation of (S)-1,1,1-trifluoro-2-propanol yields (S)-1,1,1-trifluoro-2-propanone. This transformation can be achieved using various oxidizing agents. The reaction mechanism is influenced by the specific oxidant and reaction conditions employed.

Common oxidizing agents for this reaction include chromium-based reagents and potassium permanganate (B83412). For instance, chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to carry out this oxidation.

The general mechanism for the oxidation of secondary alcohols by chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step, which is the cleavage of the C-H bond on the carbon atom bearing the hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the rate of this step.

The table below summarizes common oxidizing agents used for the oxidation of this compound.

| Oxidizing Agent | Product | Reference |

| Chromium trioxide (CrO₃) | (S)-1,1,1-Trifluoro-2-propanone | |

| Potassium permanganate (KMnO₄) | (S)-1,1,1-Trifluoro-2-propanone |

Mechanistic Studies of Reduction Reactions

This compound is commonly synthesized via the reduction of 1,1,1-trifluoroacetone (B105887). This reduction can be accomplished through chemical or biological methods, with the mechanism being highly dependent on the chosen method.

Chemical Reduction: Chemical reduction using agents like lithium aluminum hydride (LiAlH₄) in solvents such as tetrahydrofuran (B95107) or diethyl ether is highly efficient, yielding racemic 1,1,1-trifluoro-2-propanol (B1217171). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This is followed by protonation of the resulting alkoxide to give the alcohol. This method, however, does not provide stereocontrol and produces a racemic mixture.

Biocatalytic Reduction: Enzymatic reduction offers a highly stereoselective route to this compound. Microorganisms such as Hansenula polymorpha and Saccharomyces bayanus are used to reduce 1,1,1-trifluoroacetone with high optical purity (up to 99% enantiomeric excess). These microorganisms express enzymes like alcohol dehydrogenase or carbonyl reductase, which catalyze the stereoselective reduction. The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate within the enzyme's chiral active site. google.com This enzymatic environment dictates the stereochemical outcome, leading to the preferential formation of the (S)-enantiomer. The cofactor is regenerated by the microorganism's metabolic processes, often utilizing a co-substrate like glucose. google.com

The table below details different reduction methods for the synthesis of this compound.

| Reduction Method | Reducing Agent/Catalyst | Stereoselectivity | Product | Reference |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Racemic | 1,1,1-Trifluoro-2-propanol | |

| Microbial Reduction | Hansenula polymorpha, Saccharomyces bayanus | High (up to 99% ee) | This compound | |

| Enzymatic Reduction | Lactobacillus kefir alcohol dehydrogenase | High (92% ee) | This compound |

Mechanistic Studies of Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution reactions. smolecule.com A common example is the reaction with thionyl chloride (SOCl₂) to form (S)-1,1,1-trifluoro-2-chloropropane.

The mechanism of this reaction typically proceeds through the formation of a chlorosulfite ester intermediate. The hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbon atom bearing the chlorosulfite group. Depending on the reaction conditions (e.g., presence or absence of a base like pyridine), the reaction can proceed with either retention or inversion of configuration.

In the absence of a base, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. The chloride ion is delivered from the chlorosulfite intermediate from the same face from which the leaving group departs.

In the presence of a base like pyridine (B92270), the mechanism typically shifts to an Sₙ2 pathway. The pyridine attacks the chlorosulfite intermediate, displacing the chloride ion. The freed chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of configuration at the chiral center.

Intramolecular Sₙ2 reactions have also been studied where the hydroxyl group is first converted to a good leaving group (e.g., a sulfonate ester). A nucleophile within the same molecule can then displace the leaving group. For instance, a stereoselective intramolecular cyclization of a 3-cyano-1-trifluoromethylpropyl sulfonate, derived from the corresponding alcohol, proceeds via an Sₙ2 mechanism with Walden inversion at the reaction center. researchgate.net

Influence of the Trifluoromethyl Moiety on Intramolecular and Intermolecular Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of this compound due to its strong electron-withdrawing nature and steric effects. wikipedia.orgresearchgate.net

Electronic Effects: The high electronegativity of the fluorine atoms makes the -CF₃ group a powerful electron-withdrawing group. wikipedia.org This has several consequences:

Increased Acidity of the Hydroxyl Group: The inductive effect of the -CF₃ group polarizes the O-H bond, making the hydroxyl proton more acidic compared to non-fluorinated alcohols like 2-propanol. wikipedia.orgnih.gov This enhanced acidity can affect the rates and equilibria of reactions involving the hydroxyl group.

Destabilization of Adjacent Cations: The electron-withdrawing nature of the -CF₃ group destabilizes any developing positive charge on the adjacent carbon atom. This makes reactions that proceed through a carbocation intermediate at the C2 position, such as Sₙ1 reactions, less favorable.

Activation of the Carbonyl Group in the Precursor: In the precursor ketone, 1,1,1-trifluoroacetone, the -CF₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, as seen in reduction reactions.

Intermolecular Interactions: The -CF₃ group influences how the molecule interacts with other molecules, including solvents and reactants.

Hydrogen Bonding: The electron-withdrawing effect of the fluorine atoms strengthens the hydrogen bond donating ability of the hydroxyl group. researchgate.net This leads to stronger alcohol-water interactions for fluoroalcohols compared to their aliphatic counterparts. researchgate.net

Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can affect its solubility and ability to penetrate biological membranes. However, the effect on lipophilicity is complex and depends on the position of the -CF₃ group relative to the hydroxyl group. nih.gov

A study on the oxidation of hydrocarbons by manganese(VII) in aqueous trifluoroacetic acid suggests that the active oxidant is likely MnO₃⁺, either free or complexed, highlighting how the fluorinated environment can influence the nature of reactive species. researchgate.net

Stereochemical Aspects of Reactions Involving the Chiral Center

The stereochemical outcome of reactions at the chiral center (C2) of this compound is a critical aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds.

As discussed in Section 3.3, nucleophilic substitution reactions at the chiral center can proceed with either retention or inversion of configuration, depending on the reaction mechanism (Sₙi vs. Sₙ2). The choice of reagents and reaction conditions is therefore crucial for controlling the stereochemistry of the product.

In an example of an intramolecular Sₙ2 reaction, the cyclization of a 3-cyano-1-trifluoromethylpropyl sulfonate, derived from the corresponding alcohol, resulted in the inversion of configuration at the carbon attached to the trifluoromethyl group, consistent with an Sₙ2 mechanism. researchgate.net

The synthesis of this compound itself often relies on stereoselective methods. Asymmetric hydrogenation of 1,1,1-trifluoroacetone using chiral catalysts, such as RuCl[(S,S)-Tsdpen], can produce the (S)-enantiomer with high enantiomeric excess (up to 97% ee). Similarly, biocatalytic reductions are highly effective in producing the (S)-enantiomer with excellent optical purity. google.com

The table below illustrates the stereochemical outcomes of different reactions.

| Reaction Type | Reagents/Conditions | Stereochemical Outcome | Reference |

| Nucleophilic Substitution | SOCl₂ (no base) | Retention (Sₙi mechanism) | - |

| Nucleophilic Substitution | SOCl₂ with pyridine | Inversion (Sₙ2 mechanism) | - |

| Intramolecular Cyclization | Sulfonate ester with internal nucleophile | Inversion (Sₙ2 mechanism) | researchgate.net |

| Asymmetric Hydrogenation | 1,1,1-trifluoroacetone, RuCl[(S,S)-Tsdpen] | (S)-enantiomer (up to 97% ee) | |

| Microbial Reduction | 1,1,1-trifluoroacetone, specific microorganisms | (S)-enantiomer (≥99% ee) |

Solvent Effects on Reaction Pathways and Enantioselectivity

The choice of solvent can significantly impact the reaction pathways and enantioselectivity of reactions involving this compound or its derivatives. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is structurally related to this compound, are known to have profound effects on reaction outcomes. nih.gov

Solvent Properties and their Influence: Fluorinated alcohols possess unique properties such as high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. mdpi.com These properties allow them to:

Stabilize charged intermediates and transition states: The high polarity and hydrogen-bonding capabilities can stabilize ionic species, potentially altering reaction mechanisms.

Modulate catalyst activity and selectivity: In catalytic reactions, the solvent can interact with the catalyst or substrates, influencing the stereochemical environment and thus the enantioselectivity.

Examples of Solvent Effects:

In the enantioselective hydrogenation of α-fluorinated ketones, the choice of solvent was found to be critical. researchgate.net The use of strongly basic solvents could even invert the sense of enantiodifferentiation. researchgate.net The study found a correlation between enantiomeric excess and the solvent's hydrogen-bond acceptor ability. researchgate.net

In dirhodium tetracarboxylate-catalyzed cyclopropanation reactions, HFIP was shown to have a variable influence on enantioselectivity. nih.gov Molecular dynamics simulations revealed that the flexibility of the chiral catalysts increased in this hydrogen-bonding medium, leading to distortions that could either decrease, increase, or even switch the enantioselectivity depending on the specific catalyst used. nih.gov

In organocatalytic Michael additions, good enantioselectivities were obtained in a range of solvents, but the optimal results in terms of yield, diastereoselectivity, and enantioselectivity were solvent-dependent. rsc.org

The table below summarizes the effect of different solvents on enantioselectivity in selected reactions.

| Reaction | Catalyst | Solvent | Effect on Enantioselectivity | Reference |

| Hydrogenation of 2,2,2-trifluoroacetophenone | Cinchonine-modified Pt/Al₂O₃ | Strongly basic solvents | Inversion of enantioselectivity | researchgate.net |

| Rh-catalyzed Cyclopropanation | Chiral dirhodium tetracarboxylates | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Variable (decrease, increase, or switch) | nih.gov |

| Michael Addition | Chiral thiourea | Toluene vs. Trifluorotoluene | Toluene provided higher enantioselectivity | rsc.org |

Advanced Spectroscopic and Computational Investigations of S 1,1,1 Trifluoro 2 Propanol

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy has proven to be a powerful tool for the detailed investigation of the conformational landscape of (S)-1,1,1-Trifluoro-2-propanol. Studies conducted in the 20.0–62.0 GHz spectral region at approximately -50 °C have provided significant insights into the molecule's structure and internal dynamics. acs.orgnih.gov

Identification and Characterization of Rotameric Forms

This compound can exist in three distinct rotameric forms. However, the analysis of the microwave spectrum revealed the assignment of only one of these conformers. acs.orgnih.gov This identified rotamer is characterized by a specific orientation of the hydroxyl group relative to the trifluoromethyl group. acs.orgnih.gov The rotational constants for the normal and a deuterated species of this conformer have been determined and are presented in the table below.

| Rotational and Centrifugal Distortion Constants | Normal Species | CF₃CH(OD)CH₃ |

| A / MHz | 3388.9416(11) | 3302.2619(12) |

| B / MHz | 2187.9734(7) | 2154.5168(8) |

| C / MHz | 1655.4542(7) | 1612.3323(8) |

| ΔJ / kHz | 0.228(3) | 0.211(4) |

| ΔJK / kHz | -0.364(11) | -0.370(13) |

| ΔK / kHz | 1.15(4) | 1.05(4) |

| δJ / kHz | 0.051(2) | 0.046(2) |

| δK / kHz | 0.20(5) | 0.20(6) |

Analysis of Intramolecular Hydrogen Bonding Interactions

The stability of the observed conformer is attributed to the formation of an intramolecular hydrogen bond. acs.orgnih.govmedscape.com This weak hydrogen bond forms between the hydrogen atom of the hydroxyl group and the nearest fluorine atoms of the trifluoromethyl group. acs.orgnih.gov The interaction is primarily a result of the attraction between the O-H and C-F bond dipoles, which are oriented in a nearly antiparallel fashion. acs.orgnih.gov This intramolecular hydrogen bonding is a key factor in determining the preferred conformation of the molecule in the gas phase. acs.orgnih.gov

Assignment of Vibrationally Excited States

Further analysis of the microwave spectrum led to the assignment of two vibrationally excited states for the identified conformer. acs.orgnih.govresearchgate.net These states belong to two different normal modes of the molecule. By performing relative intensity measurements, the frequencies of these vibrational modes were determined. acs.orgnih.gov This information contributes to a more complete understanding of the molecule's vibrational energy landscape. acs.orgnih.gov

Quantum Chemical Calculations and Theoretical Modeling

To complement the experimental spectroscopic data, quantum chemical calculations have been extensively employed to model the structure and energetics of this compound.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure

Quantum chemical computations have been instrumental in assisting the analysis of the microwave spectroscopy results. acs.orgnih.gov Calculations were performed at the MP2/cc-pVTZ and B3LYP/6-311++G** levels of theory. acs.orgnih.gov These theoretical approaches provide detailed information about the molecular structure, including bond lengths and angles, which are crucial for interpreting the experimental rotational constants. The infrared spectrum of the O-H stretching vibration was also used to support the computational work. acs.orgnih.govresearchgate.net

Molecular Dynamics Simulations of Solvent Interactions and Chiral Discrimination

Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the nuanced interactions of this compound at the atomic level, particularly concerning its behavior in solution and the phenomenon of chiral discrimination. These computational studies provide insights into structural organization, thermodynamic properties, and the influence of the solvent environment.

Detailed research findings from MD simulations have revealed distinct differences in the structural and thermodynamic properties between the pure enantiomers of 1,1,1-trifluoro-2-propanol (B1217171) (TFIP) and its racemic mixture. researchgate.net An all-atom model of TFIP, parameterized to accurately reproduce experimental data such as density and enthalpy of vaporization at 298 K, has been instrumental in these investigations. researchgate.net Simulations of the racemic solution have shown that the preference for homochiral or heterochiral interactions is highly dependent on the specific functional groups involved. At a standard temperature of 298 K, the order of preference for homochiral interaction followed by heterochiral interaction is ranked as OH >> CH₃ > CF₃. researchgate.net This indicates a strong tendency for the hydroxyl groups of the same enantiomer to interact with each other.

The phenomenon of chiral discrimination has been quantified by calculating the differential free energy of solvation (ΔΔG) for the R and S enantiomers within a solution of (R)-1,1,1-trifluoro-2-propanol. A value of -1.7 ± 0.7 kJ mol⁻¹ was determined at 298 K and 1 bar of pressure, suggesting a slight immiscibility between the two enantiomers. researchgate.net In another study, a ΔΔG(RS) value of -3.7 ± 1.4 kJ mol⁻¹ was reported, further confirming a net chiral discrimination. researchgate.net The strong directionality of the hydroxyl group's dipole moment is considered a significant factor in this pronounced chiral discrimination effect. researchgate.net Environmental factors such as temperature and pressure also modulate this effect; chiral discrimination is more pronounced at lower temperatures and diminishes as the temperature increases. researchgate.net

MD simulations have also been employed to study the hydration of 1,1,1-trifluoro-2-propanol in aqueous solutions. These simulations, often conducted in a canonical ensemble (constant number of particles, volume, and temperature), reveal that the presence of the fluorinated alcohol promotes the structure of the surrounding water molecules. acs.org This effect is observed not only near the trifluoromethyl group but also in the vicinity of the hydroxyl group. acs.org The strong electronegativity of the fluorine atoms enhances the alcohol-water interactions compared to non-fluorinated analogues like isopropyl alcohol. acs.org

Table 1: Parameters and Key Findings from Molecular Dynamics Simulations of 1,1,1-Trifluoro-2-propanol

| Simulation Parameter/Finding | Description/Value | Source(s) |

| System Setup | All-atom model for 1,1,1-trifluoro-2-propanol (TFIP). | researchgate.net |

| Canonical ensemble (NVT) for aqueous solutions. | acs.org | |

| System size of 216 molecules for hydration studies. | acs.org | |

| Temperature | 298 K or 298.15 K for various simulations. | researchgate.netacs.org |

| Pressure | 1 bar for chiral discrimination energy calculation. | researchgate.net |

| Chiral Discrimination (ΔΔG) | -1.7 ± 0.7 kJ mol⁻¹ (R and S in a solution of R-TFIP). | researchgate.net |

| -3.7 ± 1.4 kJ mol⁻¹ (reported in a separate calculation). | researchgate.net | |

| Functional Group Interaction Preference | Homochiral vs. Heterochiral preference at 298 K: OH >> CH₃ > CF₃. | researchgate.net |

| Effect of Temperature on Chiral Discrimination | Discrimination is more effective at lower temperatures. | researchgate.net |

| Effect of Pressure on Chiral Discrimination | At 1000 bars, discrimination persists for OH and CH₃ groups but is negligible for the CF₃ group. | researchgate.net |

| Solvent Interaction | Promotes water structure around both fluoroalkyl and hydroxyl groups. | acs.org |

| Alcohol-water interaction is stronger than for non-fluorinated analogues. | acs.org |

Infrared and Raman Spectroscopy Studies

Infrared (IR) and Raman spectroscopy are invaluable techniques for investigating the vibrational modes of this compound, providing detailed information about its functional groups and the influence of intermolecular interactions like hydrogen bonding.

Vibrational Spectral Analysis of Functional Groups

The vibrational spectrum of 1,1,1-trifluoro-2-propanol is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups, namely the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups. capes.gov.brresearchgate.net Detailed vibrational assignments have been made by recording IR spectra in gaseous, liquid, and solid states, as well as in inert matrices like argon and nitrogen, complemented by Raman spectra of the liquid state. capes.gov.br

Studies have identified the monomeric ν(OH) stretching band, which is a singlet in argon and krypton matrices. capes.gov.br In contrast, this band appears as a doublet in nitrogen matrices, indicating a specific interaction with the nitrogen environment. capes.gov.br The intense, red-shifted OH-stretching band observed around 3350 cm⁻¹ in Fourier transform infrared (FTIR) spectra is characteristic of associated (dimeric or oligomeric) species. researchgate.net The C-H stretching vibrations of the methyl group typically appear in the 2900 ± 100 cm⁻¹ region in Raman spectra. researchgate.net

Deuteration studies, substituting the hydroxyl proton with deuterium (B1214612) (OD), have been crucial for unambiguously assigning the vibrations associated with the hydroxyl group. capes.gov.brnih.gov For instance, two monomeric OD bending bands have been identified between 800 and 1000 cm⁻¹. capes.gov.br The OH and OD torsion bands (τOH and τOD) are particularly noteworthy. In argon matrices, they appear as very intense and narrow bands at approximately 300 cm⁻¹ and 250 cm⁻¹, respectively. capes.gov.br

Table 2: Selected Vibrational Frequencies for 1,1,1-Trifluoro-2-propanol

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | State/Technique | Source(s) |

| -OH (hydroxyl) | ν(OH) stretch (associated) | ~3350 | FTIR | researchgate.net |

| δ(OH) bend (polymeric) | Two distinct bands observed | - | capes.gov.br | |

| τ(OH) torsion (monomeric) | ~300 | Argon Matrix IR | capes.gov.br | |

| τ(OH) torsion (monomeric) | ~380 | Nitrogen Matrix IR | capes.gov.br | |

| -OD (deuterated hydroxyl) | OD bend (monomeric) | 800 - 1000 | - | capes.gov.br |

| τ(OD) torsion (monomeric) | ~250 | Argon Matrix IR | capes.gov.br | |

| -CH₃ (methyl) | C-H stretch | 2900 ± 100 | Raman | researchgate.net |

Investigation of Hydrogen Bonding Effects on Spectroscopic Signatures

Hydrogen bonding significantly influences the vibrational spectra of this compound, leading to characteristic shifts in band positions and changes in band intensities. The formation of hydrogen bonds, where the -OH group acts as a proton donor, weakens the covalent O-H bond. uni-goettingen.de This weakening is spectroscopically observed as a red-shift (a shift to lower frequencies) of the O-H stretching vibration (νOH). researchgate.netacs.org Concurrently, the intensity of this band often increases significantly, which is another well-known signature of hydrogen bond formation. acs.org

The matrix isolation technique has been particularly effective in studying the effects of molecular association. capes.gov.br By trapping the alcohol molecules in an inert gas matrix at low temperatures, it is possible to observe spectra of isolated monomers and compare them to the spectra of dimers and larger oligomers that are present in the liquid or solid states. acs.org For 1,1,1-trifluoro-2-propanol, this has allowed for the clear distinction between monomeric and polymeric vibrational bands. For example, the molecule appears to have two distinct polymeric δOH (OH bending) bands, indicating different structures or environments within the hydrogen-bonded clusters. capes.gov.br

The nature of the surrounding medium also affects the hydrogen bonding and, consequently, the spectra. The monomeric OH torsion band (τOH) is observed at about 300 cm⁻¹ in an argon matrix, but shifts to a considerably higher frequency of about 380 cm⁻¹ in a nitrogen matrix. capes.gov.br This shift is attributed to the stronger interaction between the alcohol monomer and the nitrogen molecules compared to argon. capes.gov.br In the liquid state, extensive hydrogen bonding leads to broad absorption bands for the OH stretch, in contrast to the sharp bands observed for the monomer in the gas phase or in matrix isolation. capes.gov.bracs.org This broadening results from the presence of a wide variety of different hydrogen-bonded species (dimers, trimers, larger clusters) each with a slightly different vibrational frequency.

Applications of S 1,1,1 Trifluoro 2 Propanol in Asymmetric Organic Synthesis

Chiral Building Block for Complex Fluorinated Organic Compounds

The primary application of (S)-1,1,1-trifluoro-2-propanol is as a chiral building block. google.com Its inherent, single-enantiomer configuration provides a reliable foundation for introducing chirality into a target molecule. The trifluoromethyl group enhances the chemical reactivity and stability of the molecule and its derivatives. Chemists utilize this compound to create more complex structures with specific, enhanced properties.

A key strategy involves the use of optically active 3,3,3-trifluoropropene (B1201522) oxide, which can be derived through processes involving the asymmetric reduction of a ketone precursor. dokumen.pub The subsequent ring-opening of this epoxide with various nucleophiles provides a general route to a wide array of chiral trifluoromethyl carbinols, with the this compound core structure retained. dokumen.pubresearchgate.net This method allows for the synthesis of diverse functionalized fluorinated compounds while maintaining high optical purity. researchgate.net

Table 1: Examples of Chiral Trifluoromethyl Carbinols Synthesized from this compound Precursors This table is interactive. You can sort and filter the data.

| Compound Name | Resulting Functional Group | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Amino-3,3,3-trifluoro-2-propanol | Amino | 61-88% | 96% | dokumen.pubresearchgate.net |

| 1-Azido-3,3,3-trifluoro-2-propanol | Azido | 61-88% | 96% | dokumen.pubresearchgate.net |

| 1-(Diethylamino)-3,3,3-trifluoro-2-propanol | Diethylamino | 61-88% | 96% | dokumen.pubresearchgate.net |

| 1-Cyano-3,3,3-trifluoro-2-propanol | Cyano | 61-88% | 96% | dokumen.pubresearchgate.net |

| 1,1,1-Trifluoro-2-octanol | Octyl | 61-88% | 96% | dokumen.pubresearchgate.net |

| 1-Phenyl-3,3,3-trifluoro-2-propanol | Phenyl | 61-88% | 96% | dokumen.pubresearchgate.net |

Precursor for the Synthesis of Other Chiral Fluorinated Intermediates

Beyond its direct incorporation, this compound serves as a valuable precursor for creating other chiral fluorinated intermediates. The hydroxyl group is a key functional handle that can be readily derivatized. For instance, it can be converted into a tosylate by reacting with p-toluenesulfonyl chloride. This transformation converts the hydroxyl into a good leaving group, facilitating stereocontrolled nucleophilic substitution reactions.

Furthermore, this compound is a precursor for synthesizing trifluoromethylated amino alcohols. These derivatives have proven to be effective chiral ligands in highly enantioselective reactions, such as the Reformatsky reaction, which can afford optically active β-hydroxy esters with up to 90% enantiomeric excess. researchgate.net Another important intermediate derived from related asymmetric synthesis principles is (Rc,Ss)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanol, which is prepared via a stereoselective, yeast-catalyzed reduction of the corresponding ketone. oup.comresearchgate.net

Table 2: Chiral Fluorinated Intermediates Derived from this compound This table is interactive. You can sort and filter the data.

| Intermediate | Synthetic Transformation | Application | Reference |

|---|---|---|---|

| (S)-1,1,1-Trifluoro-2-propyl tosylate | Derivatization with p-toluenesulfonyl chloride | Stereocontrolled alkylations and substitutions | |

| Trifluoromethylated Amino Alcohols | Multi-step synthesis involving the (S)-alcohol backbone | Chiral ligands for enantioselective reactions (e.g., Reformatsky) | researchgate.net |

| 3-Alkoxy-1,1,1-trifluoropropan-2-ols | Ring-opening of precursor epoxide with alcohols | Precursors for trifluoromethylated compounds | researchgate.net |

Role in Asymmetric Protonation Reactions

While this compound is not directly used as a proton source in asymmetric protonations, its derivative, (Rc,Ss)-1,1,1-trifluoro-3-(p-tolylsulfinyl)-2-propanol, is a highly important reagent for this purpose. oup.comresearchgate.net This chiral alcohol is used for the asymmetric protonation of substituted enolates, a key method for creating enantiomerically pure compounds. oup.comevitachem.comoup.com The synthesis of this specific diastereomer relies on the highly stereoselective reduction of a carbonyl group, a process catalyzed by the yeast Yamadazyma farinosa. oup.comresearchgate.net The stereochemistry of the sulfur atom in the starting material, (S)-methyl p-tolyl sulfoxide, greatly influences the stereochemical outcome of the reduction, leading to the desired (Rc,Ss)-isomer with greater than 99% enantiomeric excess. oup.com This highlights how the principles of asymmetric synthesis that produce chiral alcohols are leveraged to create specialized reagents for other stereocontrolled transformations.

Utility in Enantioselective Synthesis of Biologically Active Molecules

A significant application of this compound is in the synthesis of biologically active molecules and active pharmaceutical ingredients (APIs). google.comgoogle.com The inclusion of the trifluoromethyl group often enhances a drug's metabolic stability, lipophilicity, and bioavailability.

This chiral building block is crucial for preparing APIs for treating neurological and neuropsychiatric disorders. google.comgoogle.com Research has also identified it as a potential ion channel modulator, suggesting therapeutic applications for conditions like dementia and depression. chemicalbook.com In the field of antiviral drug development, incorporating the trifluoropropanol moiety into molecular frameworks has been shown to enhance the efficacy, solubility, and metabolic stability of the agents. Furthermore, derivatives of this alcohol are integral components of cholesteryl ester transfer protein (CETP) inhibitors, where the trifluoromethyl group can improve binding affinity and plasma stability. researchgate.net It is also used in the synthesis of β-carboline derivatives, which are investigated for their role in GABA receptor modulation.

Table 3: Biologically Active Molecules Synthesized Using this compound This table is interactive. You can sort and filter the data.

| Class of Molecule | Therapeutic Area/Target | Role of this compound | Reference |

|---|---|---|---|

| Various APIs | Neurological & Neuropsychiatric Disorders | Key chiral building block ensuring enantiomeric purity | google.comgoogle.com |

| Ion Channel Modulators | Neurological Disorders (e.g., Dementia) | Core structural component | chemicalbook.com |

| Antiviral Agents | Infectious Diseases | Enhances efficacy, solubility, and metabolic stability | |

| CETP Inhibitors | Cardiovascular Disease | Improves binding affinity and plasma stability | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoroacetone (B105887) |

| 3,3,3-Trifluoropropene oxide |

| 1-Amino-3,3,3-trifluoro-2-propanol |

| 1-Azido-3,3,3-trifluoro-2-propanol |

| 1-(Diethylamino)-3,3,3-trifluoro-2-propanol |

| 1-Cyano-3,3,3-trifluoro-2-propanol |

| 1,1,1-Trifluoro-2-octanol |

| 1-Phenyl-3,3,3-trifluoro-2-propanol |

| 1,2-Dihydroxy-3,3,3-trifluoropropane |

| (S)-1,1,1-Trifluoro-2-propyl tosylate |

| p-Toluenesulfonyl chloride |

| β-Hydroxy esters |

| (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol |

| (S)-Methyl p-tolyl sulfoxide |

| β-Carboline derivatives |

Research on Pharmaceutical and Agrochemical Applications of S 1,1,1 Trifluoro 2 Propanol

Synthesis of Fluorinated Pharmaceuticals and Drug Candidates

(S)-1,1,1-Trifluoro-2-propanol is a critical intermediate in the creation of a variety of fluorinated organic compounds, which are pivotal in the development of new medicines. google.comchemicalbook.com The presence of the trifluoromethyl group often imparts desirable properties to the final drug molecule. ontosight.aisolubilityofthings.com

Enhancement of Drug Efficacy, Metabolic Stability, and Bioavailability

The incorporation of fluorine atoms, and specifically the trifluoromethyl group from precursors like this compound, into drug candidates can significantly improve their therapeutic profiles. ontosight.aisolubilityofthings.com The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can facilitate its passage through biological membranes. This increased lipophilicity can lead to improved bioavailability, meaning a greater fraction of the administered drug reaches the systemic circulation to exert its therapeutic effect. ontosight.aisolubilityofthings.com

Furthermore, the introduction of a trifluoromethyl group can block sites on a molecule that are susceptible to metabolic breakdown. researchgate.netnih.gov Metabolic enzymes often target specific, electron-rich positions on a drug molecule for oxidation. researchgate.net By introducing an electron-withdrawing group like trifluorometyl, these vulnerable sites can be shielded, leading to greater metabolic stability. researchgate.net This increased stability means the drug remains active in the body for a longer period, potentially leading to improved efficacy. ontosight.aisolubilityofthings.com

Table 1: Impact of Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl Group Introduction | Rationale |

| Efficacy | Often Enhanced | Improved metabolic stability and bioavailability can lead to higher effective concentrations at the target site. ontosight.aisolubilityofthings.com |

| Metabolic Stability | Generally Increased | The electron-withdrawing nature of the group can protect metabolically vulnerable sites from enzymatic degradation. researchgate.net |

| Bioavailability | Can be Improved | Enhanced lipophilicity facilitates absorption and passage across biological membranes. ontosight.aisolubilityofthings.com |

Case Studies: Neuroprotective Effects in Disease Models

Preliminary research suggests that compounds derived from this compound may have potential applications in treating neurological disorders. Some studies indicate that it can act as an ion channel modulator, which is a mechanism relevant to neuronal signaling. chemicalbook.com The interaction with these channels could offer therapeutic benefits in conditions such as dementia. Further investigation into the specific mechanisms and efficacy in various disease models is ongoing.

Case Studies: Antidepressant Activity in Clinical Contexts

This compound and its derivatives have been investigated for their potential antidepressant effects. The chiral nature of this compound is often crucial for its biological activity. For instance, it is a key intermediate in the synthesis of certain enantiomerically pure pharmaceuticals, including some antidepressants. The stereochemistry of these molecules is critical for their interaction with specific biological targets to produce the desired therapeutic outcome. While direct clinical data on this compound as an antidepressant is limited, its role as a building block for such drugs highlights its importance in this therapeutic area. nih.govrsc.org

Biochemical and Enzyme Mechanism Investigations

The unique properties of this compound also make it a valuable tool for biochemical research, particularly in the study of enzyme mechanisms.

Interaction with Specific Enzymes in Metabolic Pathways

This compound and related trifluoromethyl ketones are utilized to investigate the interactions between substrates and enzymes. nih.gov For example, derivatives of 1,1,1-trifluoro-2-propanone have been shown to be potent inhibitors of esterolytic enzymes. nih.gov The trifluoromethyl ketone moiety is believed to act as a transition-state mimic, binding tightly to the active site of these enzymes and providing insights into their catalytic mechanisms. nih.gov This inhibitory action can be highly selective, depending on the specific structure of the compound and the enzyme it targets. nih.gov

Mimicry of Natural Substrates in Enzymatic Reactions

The structure of this compound allows it to mimic natural molecules and act as a substrate or inhibitor in enzymatic reactions. This mimicry is a powerful tool for studying how enzymes recognize and process their natural substrates. By observing the interactions of this fluorinated alcohol with enzymes, researchers can gain a deeper understanding of metabolic pathways and identify potential targets for new drugs. For instance, the (R)-enantiomer, (R)-1,1,1-Trifluoro-2-propanol, has been shown to be an inhibitor of carbonyl reductase. biosynth.com

Modulation of Enzyme Activity

This compound and its derivatives have been a subject of significant research interest for their ability to modulate the activity of various enzymes. The presence of the trifluoromethyl group is crucial, as it enhances the molecule's lipophilicity and influences its interaction with biological targets. This chiral alcohol is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions, where its structure can mimic that of biological molecules, thereby providing insights into how enzymes interact with substrates.

Derivatives of trifluoro-propanone, which can be synthesized from the propanol, have shown notable inhibitory effects on several hydrolytic enzymes. Research into a series of (alkylthio)trifluoropropanones demonstrated their potential as inhibitors of esterolytic enzymes. nih.gov These compounds are considered transition-state mimic inhibitors of esterases. nih.gov

One of the most potent inhibitors identified in this class was 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone, which showed significant inhibition of juvenile hormone esterase (JHE) from Trichoplusia ni. nih.gov The inhibitory activity of these compounds varies depending on their specific heterocyclic moiety. For instance, derivatives containing imidazolyl, triazolyl, and pyrimidyl groups displayed the highest inhibition against acetylcholinesterase (AChE). nih.gov The inhibitory concentrations (I50) for these derivatives ranged from the micromolar (10⁻⁶ M) to the nanomolar (10⁻⁷ M) level against JHE. nih.gov

Furthermore, the related (R)-enantiomer, (R)-1,1,1-Trifluoro-2-propanol, has been identified as an inhibitor of carbonyl reductase and other dehydrogenase enzymes. biosynth.com This suggests that the trifluoropropanol scaffold is a versatile starting point for developing specific enzyme modulators.

Table 1: Inhibition of Esterolytic Enzymes by 3-substituted-1,1,1-trifluoro-2-propanone Derivatives

| Enzyme Target | Inhibitor Class | Potency (I50 Values) | Key Findings |

|---|---|---|---|

| Juvenile Hormone Esterase (JHE) | Heterocyclic (alkylthio)trifluoropropanones | 10⁻³ to 10⁻⁷ M nih.gov | 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone is a highly potent inhibitor (I50 = 98 nM). nih.gov |

| Acetylcholinesterase (AChE) | Heterocyclic (alkylthio)trifluoropropanones | Micromolar (µM) range nih.gov | Imidazolyl, triazolyl, and pyrimidyl derivatives show the highest inhibition. nih.gov |

| Yeast Lipase (B570770) (LP) | Heterocyclic (alkylthio)trifluoropropanones | Moderate to weak inhibition nih.gov | Less potent compared to inhibition of JHE and AChE. nih.gov |

Ion Channel Modulatory Properties and Neurological Disorder Research

This compound and compounds derived from it have been explored for their potential to modulate ion channel activity, which is a critical mechanism in neuronal signaling. This property suggests potential therapeutic applications in the treatment of various neurological and psychiatric disorders. lookchem.comchemicalbook.com Preliminary studies indicate that the compound may be useful in addressing conditions such as dementia and depression by affecting neurotransmitter systems.

The mechanism of action is believed to involve the compound's ability to penetrate biological membranes, a property enhanced by the lipophilicity of the trifluoromethyl group. Once within the nervous system, these molecules can interact with ion channels, which are essential for synaptic plasticity. While direct clinical applications are still under investigation, the potential for this compound derivatives to act as ion channel modulators is a promising area of research. chemicalbook.com

Research has focused on the transient receptor potential (TRP) channel family, specifically the TRPML subfamily (TRPML1-3), which are crucial cation channels involved in the regulation of the endolysosome. uni-muenchen.de Modulators of these channels are sought after for studying cellular processes and treating related disorders. The development of small molecule activators and inhibitors for TRPML channels is an active field of research. uni-muenchen.de

Additionally, derivatives containing the trifluoromethyl group have been central to the development of inhibitors for monoacylglycerol lipase (MGLL), an enzyme that modulates the endocannabinoid system. acs.org Pharmacological inactivation of MGLL has been shown to produce anxiolytic and antineuroinflammatory effects, highlighting a pathway for treating neurological disorders. acs.org

Table 2: Research on this compound Derivatives in Neurological Research

| Area of Research | Potential Mechanism | Target Disorders | Related Compounds/Targets |

|---|---|---|---|

| Ion Channel Modulation | Enhanced synaptic plasticity through modulation of ion channel activity. | Dementia, Depression, Mania. | TRPML Ion Channels. uni-muenchen.de |

| Neurotransmitter System Effects | Modulation of serotonin (B10506) levels. | Major Depressive Disorder. | Serotonin System. |

Application in Agrochemical Synthesis and Development

This compound is a significant chiral building block in the agrochemical industry. It serves as a crucial intermediate for the synthesis of a variety of agrochemicals, including modern pesticides and herbicides. lookchem.comgoogle.com The incorporation of the trifluoromethyl (-CF₃) group into agrochemical structures is a well-established strategy to enhance their biological efficacy. fluorochem.co.uk This functional group can improve properties such as metabolic stability and bioavailability, leading to more effective and targeted pest control agents. fluorochem.co.uklookchem.com

The unique chemical properties conferred by the fluorine atoms make this compound a valuable precursor in developing complex agricultural products. fluorochem.co.uk Its use in organic synthesis allows for the creation of new molecules with enhanced pesticidal or herbicidal activity. guidechem.comontosight.ai For example, derivatives like 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- are investigated for agrochemical applications due to their enhanced stability and biological activity. smolecule.com The development of efficient, industrial-scale production methods for this compound, often through the enzymatic reduction of 1,1,1-trifluoroacetone (B105887), underscores its importance as an intermediate for both the pharmaceutical and agrochemical sectors. google.com

Table 3: Role of this compound in Agrochemicals

| Feature | Description | Significance in Agrochemicals |

|---|---|---|

| Chiral Building Block | Serves as a stereospecific starting material for complex molecules. | Enables the synthesis of enantiomerically pure agrochemicals, which can lead to higher efficacy and reduced environmental impact. |

| Trifluoromethyl Group (-CF₃) | Enhances lipophilicity, metabolic stability, and electron-withdrawing effects. fluorochem.co.uk | Improves the biological activity and pharmacokinetic properties of the final pesticide or herbicide. ontosight.ai |

| Intermediate in Synthesis | Used in the production of various pesticides and herbicides. lookchem.comgoogle.com | Contributes to the development of new and more effective crop protection agents. lookchem.com |

Comparative Academic Studies with Analogous Fluorinated Alcohols

Structural and Reactivity Comparisons with 2,2,2-Trifluoroethanol

(S)-1,1,1-Trifluoro-2-propanol and 2,2,2-Trifluoroethanol (TFE) are both prominent fluorinated alcohols, but their structural differences lead to distinct chemical behaviors. This compound possesses a chiral center at the second carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a trifluoromethyl group. In contrast, TFE has a two-carbon chain with the trifluoromethyl group at the terminal carbon, making it achiral.

The presence of the methyl group and the specific arrangement of substituents around the chiral carbon in this compound influence its reactivity, particularly in stereoselective reactions. It serves as a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. google.com TFE, lacking this chirality, is primarily used as a solvent, especially in peptide synthesis and for solubilizing polymers, due to its strong hydrogen-bonding capabilities and ability to stabilize secondary structures of proteins. acs.org

In terms of reactivity, the hydroxyl group in both alcohols can undergo typical reactions such as oxidation and substitution. For instance, this compound can be oxidized to (S)-1,1,1-Trifluoro-2-propanone. The reactivity of these alcohols is significantly influenced by the powerful electron-withdrawing effect of the trifluoromethyl group, which increases the acidity of the hydroxyl proton compared to their non-fluorinated analogs. ontosight.aijove.com

Table 1: Structural and Property Comparison

| Property | This compound | 2,2,2-Trifluoroethanol |

|---|---|---|

| Molecular Formula | C₃H₅F₃O | C₂H₃F₃O |

| Molecular Weight (g/mol) | 114.07 | 100.04 wikipedia.org |

| Chirality | Chiral | Achiral |

| Boiling Point (°C) | ~82 solubilityofthings.com | ~74 wikipedia.org |

| Acidity (pKa) | ~12.53 guidechem.com | ~12.4 wikipedia.org |

| Primary Use | Chiral building block | Solvent |

Distinctions from Racemic 1,1,1-Trifluoro-2-propanol (B1217171) in Chiral Recognition and Reactivity

The key distinction between this compound and its racemic counterpart lies in stereochemistry. The racemic mixture contains equal amounts of the (S) and (R)-enantiomers, rendering it optically inactive. In contrast, this compound consists of a single enantiomer and is optically active.

This difference is paramount in applications requiring stereochemical control, such as asymmetric synthesis. Enantiomerically pure this compound is a crucial building block for creating specific stereoisomers of pharmaceutical compounds, where biological activity is often dependent on a single enantiomeric form. google.com Using the racemic mixture in such syntheses would result in a mixture of diastereomeric products, which are often difficult to separate and may have different pharmacological profiles.

The ability to engage in chiral recognition is a defining feature of the enantiopure compound. In a chiral environment, the (S)-enantiomer will interact differently than the (R)-enantiomer. This principle is exploited in chiral chromatography for the separation of enantiomers and in enantioselective catalysis, where a chiral catalyst or reagent preferentially reacts with one enantiomer over the other. Molecular dynamics simulations have suggested a slight immiscibility between the (R) and (S) enantiomers of 1,1,1-Trifluoro-2-propanol. researchgate.net The synthesis of the (S)-enantiomer is often achieved through asymmetric hydrogenation of 1,1,1-trifluoroacetone (B105887) using chiral catalysts or enzymatic methods to ensure high enantiomeric purity. google.com

Analysis of Fluorination Effects on Acid-Base Properties and Hydrogen Bonding Networks

The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, has a profound impact on the physicochemical properties of alcohols. The strong electron-withdrawing nature of the -CF₃ group significantly increases the acidity of the hydroxyl proton in fluorinated alcohols compared to their non-fluorinated counterparts. ontosight.aijove.com This effect is due to the stabilization of the resulting alkoxide ion through the inductive effect of the fluorine atoms. jove.com Consequently, this compound is more acidic than 2-propanol. ontosight.ai

Influence of Trifluoromethyl Groups on Miscibility and Solvent Interactions

Molecular dynamics simulations have shown that the organization of water molecules around a -CF₃ group can be concentration-dependent. researchgate.netuq.edu.au In regions where 1,1,1-Trifluoro-2-propanol and water are miscible, the hydration shell around the -CF₃ group is ordered, but it becomes disordered at concentrations where they are not miscible. researchgate.netuq.edu.au This behavior is distinct from that of a methyl (-CH₃) group and plays a key role in the unique miscibility characteristics of trifluoromethylated compounds. uq.edu.au The interplay of interactions involving the trifluoromethyl group, such as C–H···F and C–F···π interactions, also contributes to the molecular conformation and packing in the solid state. researchgate.net

Compared to other fluorinated alcohols, the specific arrangement of the -CF₃ and -CH₃ groups in 1,1,1-Trifluoro-2-propanol leads to different long-range structural ordering in the liquid state than that observed for TFE. uq.edu.au These differences in solvent interactions are critical for its application as a solvent and in controlling reaction environments.

Future Research Trajectories and Emerging Applications of S 1,1,1 Trifluoro 2 Propanol

Development of Novel Enantioselective Synthetic Pathways

The efficient synthesis of enantiomerically pure (S)-1,1,1-Trifluoro-2-propanol is paramount for its use as a chiral building block. While asymmetric hydrogenation of 1,1,1-trifluoroacetone (B105887) is a primary method, future research is focused on developing more sustainable, efficient, and novel synthetic routes.

A significant area of development is chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical reactions. Biocatalysis, utilizing whole-cell systems or isolated enzymes such as alcohol dehydrogenases, offers a green and highly selective method for the asymmetric reduction of the prochiral ketone precursor. chemicalbook.com Researchers are exploring enzymes from various microbial sources and employing protein engineering to enhance catalyst efficiency, substrate scope, and stability under industrial conditions. These biocatalytic methods often achieve very high enantiomeric excess (ee), a critical factor for pharmaceutical applications.

Below is a table summarizing key approaches in enantioselective synthesis:

Table 1: Comparison of Enantioselective Synthetic Methods for Chiral Fluorinated Alcohols

| Synthetic Approach | Catalyst/Reagent Type | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru, Rh) | High turnover numbers, well-established | Development of non-precious metal catalysts, ligand design |

| Chemoenzymatic Reduction | Enzymes (e.g., Alcohol Dehydrogenases, Yeast) | High enantioselectivity (>99% ee), mild conditions, green | Enzyme discovery, protein engineering, process optimization |

| Chiral Organometallic Reagents | Chiral Organomagnesium Amides (COMAs) | High yields and enantioselectivity, recoverable chiral amine | Broadening substrate scope, mechanistic studies |

Exploration of Advanced Catalytic Systems for Production

Beyond the discovery of new synthetic pathways, a major research trajectory is the optimization of catalytic systems for large-scale, cost-effective production of this compound. A key focus is on heterogenization of catalysts , where homogeneous catalysts are immobilized on solid supports. This strategy simplifies catalyst recovery and purification of the product, making the process more amenable to industrial applications.

The development of continuous-flow reactor systems is another critical area of exploration. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation and intensification. Integrating advanced catalytic systems, particularly immobilized enzymes or heterogeneous metal catalysts, into continuous-flow setups is a primary goal. This approach can significantly improve space-time yield and reduce operational costs, making the production of this compound more economically viable.